molecular formula C9H7N3O2 B13820300 4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one

4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one

Cat. No.: B13820300
M. Wt: 189.17 g/mol
InChI Key: ZFNNEMYZHFPQCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one is a chemical compound known for its unique structure and significant biological activities. It is often used in scientific research due to its ability to inhibit soluble guanylate cyclase, an enzyme that plays a crucial role in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-nitroaniline with glyoxal in the presence of a base, followed by cyclization with hydroxylamine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using the aforementioned synthetic routes. Scaling up these methods for industrial production would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine-substituted products .

Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

4,5-dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one

InChI

InChI=1S/C9H7N3O2/c13-9-12-7-4-2-1-3-6(7)10-5-8(12)11-14-9/h1-4,10H,5H2

InChI Key

ZFNNEMYZHFPQCS-UHFFFAOYSA-N

Canonical SMILES

C1C2=NOC(=O)N2C3=CC=CC=C3N1

Origin of Product

United States

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